molecular formula C17H23NO3 B1344456 (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid CAS No. 1119450-97-3

(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid

Cat. No.: B1344456
CAS No.: 1119450-97-3
M. Wt: 289.4 g/mol
InChI Key: SBPKGFGDCGTJBI-GQCTYLIASA-N
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Description

(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is an organic compound that belongs to the class of acrylic acids. It features a methoxy group and a piperidine moiety, which are significant in medicinal chemistry due to their potential biological activities. This compound is of interest in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid typically involves multiple steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the piperidine ring can be formed via reductive amination.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Acrylic Acid Formation: The acrylic acid moiety can be synthesized through aldol condensation reactions involving an aldehyde and an ester, followed by dehydration.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it into saturated acids or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated acids or alcohols.

    Substitution: Introduction of halogens or other electrophiles on the aromatic ring.

Scientific Research Applications

(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is a chemical compound with diverse applications in scientific research. It is an organic molecule featuring a substituted phenyl group and an acrylic acid moiety, with a methoxy group and a piperidine derivative contributing to its potential biological activities. It falls under the category of acrylic acids, known for their widespread use in material sciences and pharmaceuticals.

Chemical Properties and Reactions:
The chemical behavior of This compound can be attributed to reactions that are typical of acrylic acids, facilitated by functional groups that can either donate or accept electrons. These reactions influence the compound's reactivity in biological systems. Synthesis methods for this compound are varied.

Biological Activities:
The biological activity of This compound is mainly associated with its structural features. Compounds with similar structures often exhibit:

  • Antioxidant Activity: The methoxy group may enhance the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects: Acrylic acids are recognized for their potential in reducing inflammation.
  • Antimicrobial Properties: The piperidine derivative may contribute to antimicrobial activity, making it a candidate for further pharmacological studies.

Interaction Studies:
Interaction studies involving This compound assess its binding affinity with biological targets. Techniques like molecular docking simulations and in vitro assays are used to determine how well this compound interacts with receptors or enzymes associated with specific diseases, helping to elucidate its mechanism of action and potential therapeutic benefits.

Structural Comparison
Several compounds share structural similarities with This compound :

Compound NameStructural FeaturesBiological Activity
This compoundAcrylic acid with methoxy and piperidineAntioxidant, anti-inflammatory
4-Methoxybenzoic AcidMethoxy-substituted benzoic acidAnti-inflammatory
PiperineAlkaloid from black pepperAntimicrobial, enhances bioavailability
Cinnamic Acid DerivativesAcrylic acids with varied substituentsAntioxidant, antimicrobial

Mechanism of Action

The mechanism of action of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The methoxy group and acrylic acid moiety contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{4-Methoxyphenyl}acrylic acid: Lacks the piperidine moiety, resulting in different biological activities.

    (2E)-3-{4-Methylpiperidin-1-YL}acrylic acid: Lacks the methoxy group, affecting its chemical reactivity and biological interactions.

    (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.

Uniqueness

The uniqueness of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the piperidine moiety allows for versatile interactions and applications in various fields.

Biological Activity

The compound (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid (C17H23NO3) is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a methoxy group, a piperidine moiety, and an acrylic acid backbone. Its molecular formula is C17H23NO3, and it has a molecular weight of 287.37 g/mol. The compound's structural features suggest potential interactions with biological targets, particularly in the context of anti-inflammatory and anticancer activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in various preclinical models.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Neuroprotective Effects : Its interaction with piperidine derivatives indicates potential neuroprotective properties.

Anti-inflammatory Activity

A study demonstrated that this compound effectively reduces pro-inflammatory cytokine production in vitro. The compound was tested on macrophages stimulated with lipopolysaccharides (LPS), resulting in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A notable study reported an IC50 value of 12 µM against MDA-MB-231 breast cancer cells, suggesting moderate potency .

Neuroprotective Effects

The neuroprotective potential was evaluated using neuronal cell cultures subjected to oxidative stress. The compound demonstrated a significant reduction in cell death and oxidative damage markers, indicating its ability to protect neurons from injury .

Data Tables

Biological Activity IC50 Value (µM) Cell Line/Model Reference
Anti-inflammatoryN/AMacrophages (LPS-stimulated)
Anticancer12MDA-MB-231 Breast Cancer
NeuroprotectiveN/ANeuronal Cell Cultures

Case Studies

  • Case Study on Anti-inflammatory Properties :
    In a controlled study, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a dose-dependent decrease in TNF-alpha production, supporting its role as an anti-inflammatory agent.
  • Case Study on Anticancer Effects :
    A recent investigation into the anticancer properties revealed that treatment with this compound led to significant apoptosis in cancer cells, as evidenced by increased annexin V staining and caspase activity.

Q & A

Q. Basic: What are the optimized synthetic routes for (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Structure Formation : A Knoevenagel condensation between 4-methoxy-3-[(4-methylpiperidin-1-yl)-methyl]benzaldehyde and malonic acid under acidic or basic conditions (e.g., pyridine) to form the acrylic acid backbone .

Functionalization : The piperidine-methyl group is introduced via nucleophilic substitution or reductive amination, using precursors like 4-methylpiperidine and formaldehyde .

Stereochemical Control : The (2E)-configuration is ensured by refluxing in polar aprotic solvents (e.g., DMF) and verified via 1^1H NMR coupling constants (J=1516HzJ = 15–16 \, \text{Hz} for trans double bonds) .
Key Considerations : Purification via preparative TLC or column chromatography (eluents: petroleum ether/ethyl acetate) is critical to isolate the product in >95% purity .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1^1H and 13^{13}C NMR : Confirm the presence of the acrylic acid double bond (δ 6.2–7.5 ppm for vinyl protons; δ 170–175 ppm for carboxylic acid carbon) and methoxy/piperidine substituents .
  • HRMS : Validates molecular weight (calculated for C17H23NO3\text{C}_{17}\text{H}_{23}\text{NO}_3: 289.1678) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemistry and supramolecular interactions (e.g., hydrogen bonding between carboxylic acid and solvent) .

Q. Advanced: How does the 4-methylpiperidinylmethyl group influence biological activity compared to other substituents?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with alternative substituents (e.g., benzyl, morpholine) and evaluate bioactivity (e.g., enzyme inhibition assays).
  • Key Findings :
    • Lipophilicity : The 4-methylpiperidine group enhances membrane permeability (logP ~2.5) compared to polar groups like morpholine (logP ~1.2) .
    • Target Binding : Piperidine’s tertiary nitrogen may form salt bridges with acidic residues in enzymes (e.g., sortases), as seen in structurally related compounds .

      Data Table :
SubstituentlogPIC50_{50} (μM)
4-Methylpiperidinyl2.512.3
Morpholine1.2>50
Benzyl3.18.9

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Orthogonal Assays : Validate activity across multiple platforms (e.g., SPR for binding affinity, cell-based assays for functional inhibition).
  • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to identify binding poses that explain variability (e.g., piperidine orientation in hydrophobic pockets) .
  • Batch Variability : Check purity (>95% via HPLC) and stereochemical consistency (circular dichroism) to rule out impurities as confounding factors .

Q. Advanced: What computational strategies predict the compound’s interaction with bacterial sortases?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to sortase A (e.g., PDB ID: 1T2W) over 100 ns trajectories to assess stability of piperidine-enzyme interactions .
  • Free Energy Calculations : Use MM-GBSA to quantify binding energy contributions (e.g., van der Waals from methyl groups vs. electrostatic from carboxylic acid) .
    Key Insight : The methoxy group may sterically hinder access to the active site, requiring substituent optimization .

Q. Advanced: How do supramolecular interactions affect crystallization and solubility?

Methodological Answer:

  • Hydrogen Bonding : The carboxylic acid forms dimers in the crystal lattice (O–H···O bonds, ~1.8 Å), reducing aqueous solubility .
  • π-π Stacking : The phenyl ring interacts with adjacent molecules (distance ~3.5 Å), influencing melting point (mp ~180–185°C) .
    Experimental Design : Co-crystallize with co-solvents (e.g., DMSO) to disrupt stacking and improve solubility for in vivo studies .

Q. Advanced: What are the stability profiles under physiological conditions?

Methodological Answer:

  • Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. The ester analog hydrolyzes faster (t1/2_{1/2} = 2 h) than the carboxylic acid (t1/2_{1/2} >24 h) .
  • Photostability : Expose to UV light (320–400 nm); the methoxy group increases stability compared to nitro-substituted analogs .

Properties

IUPAC Name

(E)-3-[4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13-7-9-18(10-8-13)12-15-11-14(4-6-17(19)20)3-5-16(15)21-2/h3-6,11,13H,7-10,12H2,1-2H3,(H,19,20)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPKGFGDCGTJBI-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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